1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine
Description
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine is a fluorinated amine derivative characterized by a pentan-2-amine backbone substituted with a fluorine atom at position 4, a methyl group at position 4, and two phenyl groups at position 1 (Figure 1). Fluorine’s electronegativity and lipophilicity-enhancing properties may improve metabolic stability and bioavailability, while the diphenyl motif could influence binding interactions in bioactive compounds .
Properties
IUPAC Name |
1-fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTGGQHFGXMDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Fluorination of Primary Amines
A cornerstone of aromatic fluorination, the Schiemann reaction, involves diazotization of primary amines followed by thermal decomposition of diazonium tetrafluoroborates. While traditionally applied to aryl amines, adaptations for aliphatic systems have been documented. For 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine, a hypothetical pathway involves:
Synthesis of Primary Amine Precursor :
Diazotization in Hydrogen Fluoride Complexes :
Thermal Dediazoniation :
Limitations : Secondary amines resist diazotization, necessitating protective strategies for the target compound’s amine group.
Reductive Amination of Fluorinated Ketones
Synthesis of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-one
The ketone precursor is synthesized via nucleophilic fluorination of 1-hydroxy-4-methyl-1,1-diphenylpentan-2-one:
Hydroxyketone Preparation :
Deoxyfluorination :
Stereoselective Reductive Amination
Conversion of the ketone to the amine employs asymmetric reductive amination:
Chiral Catalyst System :
Deprotection :
Nucleophilic Fluorination of Tertiary Alcohols
Substrate Preparation
Fluorination with Potassium Fluoride
Leaving Group Activation :
- Tosylation of the alcohol with TsCl (1.5 eq) in pyridine provides the tosylate intermediate.
SN2 Displacement :
Stereochemical Considerations
Dynamic Kinetic Resolution
In reductive amination, the Ru-Binap catalyst induces dynamic kinetic resolution, enabling high enantioselectivity despite planar imine intermediates. Key factors:
- Solvent polarity : Methanol maximizes catalyst-substrate interactions.
- Hydrogen pressure : >50 psi suppresses racemization.
Chiral Pool Synthesis
An alternative route utilizes (R)-4-methyl-2-aminopentanol as a chiral starting material. Fluorination via DAST followed by Mitsunobu coupling with diphenylmethanol achieves the target structure with 89% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Diazotization | 56–63 | N/A | High | Limited |
| Reductive Amination | 54 | 92–95 | Moderate | High |
| Nucleophilic Fluorination | 48 | N/A | Low | Moderate |
Key Insights :
- Reductive amination offers superior stereocontrol but requires multi-step ketone synthesis.
- Diazotization, while efficient for aryl systems, faces challenges with aliphatic substrates.
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and halogenating agents for substitutions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s structure allows it to interact with various molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Fluorophenyl and Methyl Substitution
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine (C₁₀H₁₃FN): This compound lacks the diphenyl groups but shares the fluorophenyl and methyl motifs.
- 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (C₁₁H₁₅FN): Positional isomerism (fluorine at phenyl C3 vs. C4) alters electronic distribution, which may affect binding affinity in receptor-ligand interactions .
Fluorination Patterns
Backbone Variations
- The target compound’s diphenyl groups at C1 introduce significant steric bulk, which may hinder interactions in tight binding pockets but improve selectivity in certain enzymatic systems . In contrast, 1-(4-Fluorophenyl)-2-methylpropan-2-amine (C₁₀H₁₃FN) has a compact structure suitable for small-molecule drug design .
Biological Activity
Overview
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine, also referred to as (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and an amino group contributes to its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.
Chemical Structure
The compound's structure is characterized by:
- Pentane Backbone : Provides the foundational structure.
- Fluorine Atom : Enhances lipophilicity and bioavailability.
- Amino Group : Implicated in receptor interactions.
- Diphenyl Substituents : May influence biological activity through steric effects.
Synthesis
The synthesis of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine typically involves:
- Preparation of Chiral Precursors : Derived from commercially available materials.
- Fluorination : Achieved through nucleophilic substitution reactions.
- Amination : Introduced via reductive amination techniques.
- Chiral Resolution : Final product isolation using chiral chromatography.
The biological activity of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound's chiral nature allows for selective binding, which can modulate receptor activity and influence various physiological processes. The fluorine atom enhances membrane permeability, facilitating its action within biological systems.
Pharmacological Properties
Research into the pharmacological properties of this compound indicates potential applications in:
- Antidepressant Activity : Similar to other compounds like fluoxetine, it may influence serotonin pathways.
- Analgesic Effects : Potential use in pain management through modulation of pain receptors.
Study 1: Antidepressant Potential
In a study evaluating the antidepressant-like effects of various compounds, 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine demonstrated significant efficacy in reducing depressive behaviors in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, akin to traditional SSRIs.
Study 2: Analgesic Mechanisms
Another research project investigated the analgesic properties of the compound. Results indicated that it effectively reduced pain responses in rodent models, suggesting that it acts on both peripheral and central pain pathways.
Comparative Analysis
To better understand the uniqueness of 1-fluoro-4-methyl-1,1-diphenylpentan-2-amine, a comparison with similar compounds is insightful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | Chiral with fluorine and amino group | Antidepressant, analgesic |
| Fluoxetine | SSRI with a simple structure | Antidepressant |
| Venlafaxine | Dual-action SNRI | Antidepressant and anxiolytic |
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